molecular formula C15H18N2O3 B4748080 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole

1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole

Cat. No. B4748080
M. Wt: 274.31 g/mol
InChI Key: XDLHEAHZLILZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, also known as MTPP, is a chemical compound that has gained attention for its potential use in scientific research. MTPP has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied.

Scientific Research Applications

1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various scientific research applications. It has been studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied. It has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and cell death.
Biochemical and Physiological Effects
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and cell death in various cell types, including dopaminergic neurons and insect cells. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been found to inhibit the activity of complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in ROS production.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have insecticidal activity against several insect species, making it a potential candidate for insecticide development. However, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several limitations for lab experiments. It has been found to induce oxidative stress and cell death in various cell types, making it difficult to study its effects in vivo. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied, making it difficult to fully understand its effects.

Future Directions

There are several future directions for the study of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. Further research is needed to fully understand its mechanism of action and its effects on various cell types. Additionally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species. Finally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-11(2)16-17(12(10)3)15(18)9-20-14-7-5-13(19-4)6-8-14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLHEAHZLILZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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